Methyl 2-(4-Boc-piperazino)-2-(4-pyridyl)acetate
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Overview
Description
Methyl 2-(4-Boc-piperazino)-2-(4-pyridyl)acetate is a complex organic compound that features a piperazine ring, a pyridine ring, and a Boc (tert-butoxycarbonyl) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-Boc-piperazino)-2-(4-pyridyl)acetate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the nitrogen atoms in the piperazine ring. This is usually done using di-tert-butyl dicarbonate in the presence of a base.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can be used to modify the pyridine ring or reduce any double bonds present.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-(4-Boc-piperazino)-2-(4-pyridyl)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for drug discovery and development.
Biology
In biological research, this compound can be used to study the interactions of piperazine and pyridine derivatives with biological targets. It may also serve as a ligand in biochemical assays.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic effects, particularly in the treatment of neurological disorders or as antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-Boc-piperazino)-2-(4-pyridyl)acetate would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the active piperazine moiety, which can then engage in further chemical or biological interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-piperidyl)-2-(4-pyridyl)acetate: Similar structure but lacks the Boc protecting group.
Ethyl 2-(4-Boc-piperazino)-2-(4-pyridyl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(4-Boc-piperazino)-2-(3-pyridyl)acetate: Similar structure but with a pyridine ring at a different position.
Uniqueness
Methyl 2-(4-Boc-piperazino)-2-(4-pyridyl)acetate is unique due to the presence of both the Boc-protected piperazine and the pyridine ring, which confer specific chemical properties and reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxo-1-pyridin-4-ylethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-11-9-19(10-12-20)14(15(21)23-4)13-5-7-18-8-6-13/h5-8,14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZYJTGTWULZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=NC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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